molecular formula C12H15N3O B2892741 N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine CAS No. 1436073-81-2

N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine

Cat. No.: B2892741
CAS No.: 1436073-81-2
M. Wt: 217.272
InChI Key: SHMSKITWHZQMGY-UHFFFAOYSA-N
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Description

N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine is a synthetic organic compound characterized by its unique structure, which includes an oxadiazole ring, an ethyl group, and a propynyl group

Scientific Research Applications

Chemistry

In chemistry, N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The oxadiazole ring is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the oxadiazole ring.

Future Directions

1,2,4-Oxadiazoles, including “N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine”, have potential for further exploration due to their versatile structure and potential biological activities . They could be further refined and studied for their potential as anti-infective agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an amidoxime with a nitrile under acidic conditions.

    Alkylation: The ethyl group is introduced via alkylation of the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the propynyl group, resulting in various reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The propynyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine
  • N-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine

Uniqueness

N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine is unique due to the presence of the ethyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-4-7-9-15(8-5-2)10-11-13-12(6-3)16-14-11/h2H,6,8-10H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMSKITWHZQMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN(CC#C)CC#CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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